4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxabicyclohexane structure with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the oxabicyclohexane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenyl ring: This can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and phenyl ring can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring and carboxylic acid group contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: can be compared with other similar compounds, such as:
4-trifluoromethoxyphenylboronic acid: Similar in having a trifluoromethyl group, but differs in its boronic acid functionality.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two trifluoromethyl groups and a bipyridine structure, used in photocatalysis.
Spiroindole and spirooxindole derivatives: Share the spirocyclic structure but differ in their specific functional groups and applications.
The uniqueness of This compound lies in its combination of the trifluoromethyl group, phenyl ring, and oxabicyclohexane core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2728257-83-6 |
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Molecular Formula |
C13H11F3O3 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H11F3O3/c14-13(15,16)8-3-1-7(2-4-8)12-5-9(19-6-12)10(12)11(17)18/h1-4,9-10H,5-6H2,(H,17,18) |
InChI Key |
XULQDDUFPUQNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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